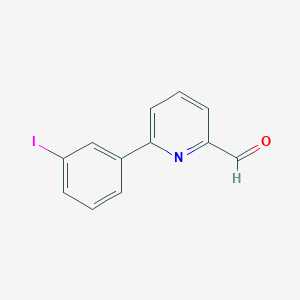
6-(3-Iodophenyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Iodophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H8INO It is a derivative of pyridine and is characterized by the presence of an iodine atom on the phenyl ring and an aldehyde group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodophenyl)pyridine-2-carbaldehyde typically involves the iodination of a suitable precursor followed by formylation. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(3-Iodophenyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 6-(3-Iodophenyl)pyridine-2-carboxylic acid.
Reduction: 6-(3-Iodophenyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Iodophenyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Iodophenyl)pyridine-2-carbaldehyde depends on the specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its iodine and aldehyde functional groups.
Comparison with Similar Compounds
Similar Compounds
6-(3-Bromophenyl)pyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
6-(3-Chlorophenyl)pyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
6-(3-Fluorophenyl)pyridine-2-carbaldehyde: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
6-(3-Iodophenyl)pyridine-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C12H8INO |
|---|---|
Molecular Weight |
309.10 g/mol |
IUPAC Name |
6-(3-iodophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8INO/c13-10-4-1-3-9(7-10)12-6-2-5-11(8-15)14-12/h1-8H |
InChI Key |
IIWYBRFJRVOMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC=CC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















